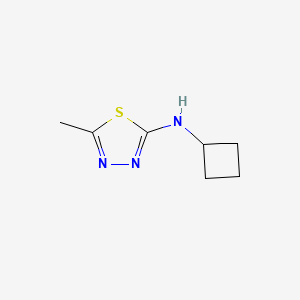N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine
CAS No.: 1466866-93-2
Cat. No.: VC2839602
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1466866-93-2 |
|---|---|
| Molecular Formula | C7H11N3S |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)8-6-3-2-4-6/h6H,2-4H2,1H3,(H,8,10) |
| Standard InChI Key | XRZIXSVGGIJPPJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC2CCC2 |
| Canonical SMILES | CC1=NN=C(S1)NC2CCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine features a five-membered thiadiazole ring containing three nitrogen atoms and one sulfur atom. The compound has a methyl group at position 5 and a cyclobutyl group attached to the amino nitrogen at position 2. This arrangement differs from the more commonly studied 5-cyclobutyl-1,3,4-thiadiazol-2-amine, where the cyclobutyl group is directly attached to position 5 of the thiadiazole ring.
Physical and Chemical Properties
Based on structural similarities to related thiadiazole compounds, the following properties can be estimated for N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine:
The compound's relatively high estimated boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the secondary amine group and the nitrogen atoms in the thiadiazole ring.
Synthesis Methods
Solid-Phase Synthesis
A viable approach for synthesizing N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine could involve a two-step process:
-
First, synthesizing 2-amino-5-methyl-1,3,4-thiadiazole using the method described in patent CN103936691A:
"Adding A mol thiosemicarbazide, B mol carboxylic acid (acetic acid in this case) and C mol phosphorus pentachloride to a dry reaction vessel, grinding evenly at room temperature until the raw materials are completely reacted, where A:B:C=1:(1~1.2):(1~1.2)."
-
Subsequently, N-alkylating the amino group with cyclobutyl bromide or cyclobutanone (via reductive amination) to attach the cyclobutyl group to the nitrogen.
The patent highlights that this solid-phase reaction offers several advantages: "simple operation, short reaction time, mild reaction conditions, low equipment requirements, low toxicity of phosphorus pentachloride, and high product yield (>91%)."
Alternative Synthetic Pathways
Another potential synthetic route could involve:
-
Preparing 5-methyl-1,3,4-thiadiazol-2-amine from thiosemicarbazide and acetic acid
-
N-alkylation of the primary amine with cyclobutane derivatives
The specific reaction conditions would need to be optimized for the N-alkylation step to achieve high selectivity and yield.
Chemical Reactivity
Functional Group Reactivity
Based on the structure of N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine and information about related thiadiazole compounds, the following reactivity patterns can be inferred:
-
The secondary amine (N-cyclobutyl) group can undergo:
-
Further alkylation reactions
-
Acylation to form amides
-
Conversion to other nitrogen-containing functional groups
-
-
The thiadiazole ring can participate in:
-
Electrophilic substitution reactions (limited)
-
Nucleophilic substitution reactions
-
Coordination with metal ions via nitrogen atoms
-
-
The methyl group at position 5 may undergo:
-
Oxidation to form carboxylic acid derivatives
-
Halogenation under radical conditions
-
Deprotonation with strong bases to form reactive carbanions
-
Stability Profile
Biological Activity and Applications
| Biological Activity | Supporting Evidence |
|---|---|
| Antimicrobial | Thiadiazole derivatives show activity against gram-positive and gram-negative bacteria |
| Anticancer | Related compounds exhibit anti-proliferative effects against cancer cell lines including LoVo (colon cancer) and MCF-7 (breast cancer) |
| Anti-inflammatory | Observed in certain 5-substituted-1,3,4-thiadiazole-2-amine derivatives |
The N-cyclobutyl modification at the 2-amino position could potentially enhance lipophilicity and membrane permeability, which might affect the compound's pharmacokinetic properties and biological activities.
Structure-Activity Relationships
The biological activity of N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine would likely be influenced by key structural features:
-
The thiadiazole ring provides a rigid scaffold capable of interacting with biological targets through hydrogen bonding and π-stacking interactions.
-
The N-cyclobutyl group adds lipophilicity and may enhance the compound's ability to cross biological membranes.
-
The methyl group at position 5 contributes to the electronic properties of the thiadiazole ring, potentially affecting binding affinity to target proteins.
The specific arrangement of these functional groups would determine the compound's ability to interact with biological receptors and enzymes.
Spectroscopic Characteristics
Infrared Spectroscopy
Based on infrared spectroscopic data for related thiadiazole compounds, N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine would likely show characteristic absorption bands including:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300-3100 | N-H stretching (secondary amine) |
| ~1650-1600 | C=N stretching |
| ~1500-1450 | C-N stretching |
| ~1140-1130 | Ring vibrations |
The C-N stretching modes would be expected around 1490-1475 cm⁻¹, consistent with the data reported for 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine .
Nuclear Magnetic Resonance (NMR)
Predicted key ¹H NMR signals for N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine would include:
-
Methyl protons at position 5 (approximately 2.5-2.7 ppm)
-
Cyclobutyl ring protons (approximately 1.8-2.2 ppm for CH₂ groups and 4.0-4.3 ppm for the CH group attached to nitrogen)
-
NH proton (variable chemical shift depending on solvent, typically 5.0-7.0 ppm)
The ¹³C NMR spectrum would likely show signals for the thiadiazole ring carbons at approximately 150-170 ppm, the methyl carbon at around 15-20 ppm, and the cyclobutyl carbons between 15-50 ppm.
Comparative Analysis with Related Compounds
Structural Comparison
N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine differs from the compound described in most search results (5-cyclobutyl-1,3,4-thiadiazol-2-amine) in two key aspects:
-
Position of the cyclobutyl group: Attached to the amino nitrogen in N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine vs. directly attached to position 5 of the thiadiazole ring in 5-cyclobutyl-1,3,4-thiadiazol-2-amine.
-
Presence of a methyl group: N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine contains a methyl group at position 5, which is absent in 5-cyclobutyl-1,3,4-thiadiazol-2-amine.
These structural differences would significantly affect the compound's physicochemical properties, reactivity, and potential biological activities.
Property Comparison
The following table compares predicted properties of N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine with documented properties of related compounds:
The N-cyclobutyl derivative would likely exhibit increased lipophilicity compared to the primary amine counterpart, potentially affecting its pharmacokinetic properties.
Research Gaps and Future Directions
Current Research Limitations
-
Establish optimized synthesis protocols specifically for N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine
-
Determine precise physicochemical properties through experimental measurements
-
Evaluate biological activities against various targets (antimicrobial, anticancer, etc.)
-
Investigate structure-activity relationships by comparing with related compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume